Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate
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Overview
Description
Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Cellular Effects
It has been observed that related compounds have low toxicity on plant cells and crustacean animal cells
Molecular Mechanism
The molecular mechanism of action of Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is not clearly recognized . It is known that the compound is synthesized via a 3 + 2 cycloaddition reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrrolo[1,2-b]pyridazine-6-carboxylate typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes can form 2-(acylethynyl)pyrroles, which then undergo further reactions with propargylamine to yield N-propargylenaminones. These intermediates can be cyclized intramolecularly, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide, to form the desired pyrrolo[1,2-b]pyridazine scaffold .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its diverse pharmacological activities.
Pyrimidine: Another six-membered diazine with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.
Uniqueness: Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is unique due to its fused ring system, which combines the properties of both pyrrole and pyridazine. This fusion can enhance its biological activity and provide a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
methyl pyrrolo[1,2-b]pyridazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-8-3-2-4-10-11(8)6-7/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAZSPKQGPIJHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856180 |
Source
|
Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-21-8 |
Source
|
Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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